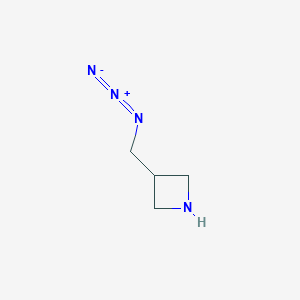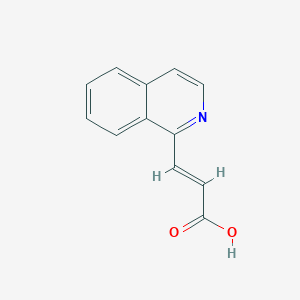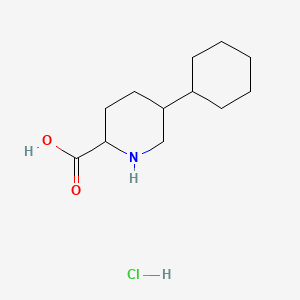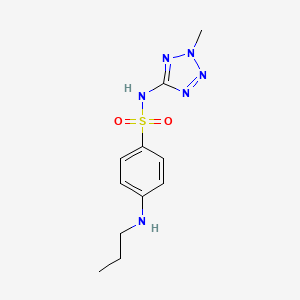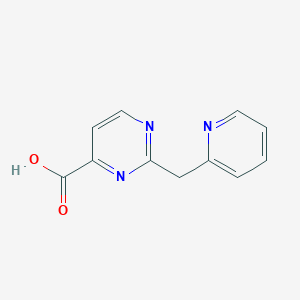![molecular formula C5H9F2N B13538829 N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)
N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine is a chemical compound with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a methylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis, which affords the desired product in moderate to good yields . The reaction conditions often require high temperatures and the use of specific catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorocyclopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2,2-Difluorocyclopropyl)methyl]-N-methyl-3-piperidinamine: A similar compound with a piperidine ring instead of a methylamine moiety.
1,1-Difluorocyclopropane derivatives: Compounds with similar difluorocyclopropyl groups but different substituents.
Uniqueness
N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine is unique due to its specific combination of a difluorocyclopropyl group and a methylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C5H9F2N |
|---|---|
Peso molecular |
121.13 g/mol |
Nombre IUPAC |
1-(2,2-difluorocyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C5H9F2N/c1-8-3-4-2-5(4,6)7/h4,8H,2-3H2,1H3 |
Clave InChI |
YOIMBYWXZGMQKT-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




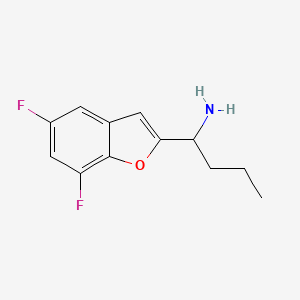
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
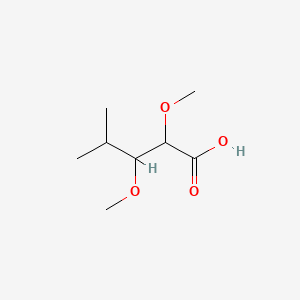
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
